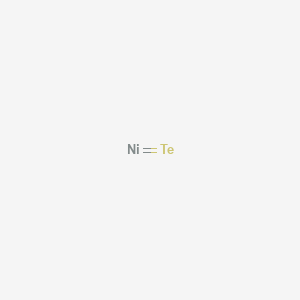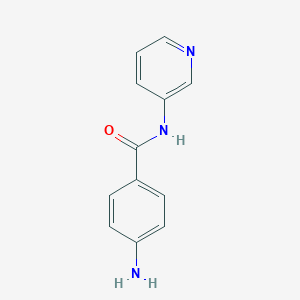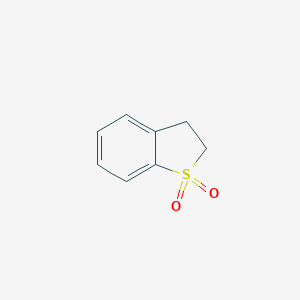
1,4-Dibromo-2,3-epoxybutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibromo-2,3-epoxybutane (DBEB) is a synthetic compound that is widely used in scientific research. It is a versatile reagent that is used as a cross-linking agent, a mutagen, and a carcinogen. DBEB is a colorless to pale yellow liquid with a pungent odor. It is soluble in water, ethanol, and ether. DBEB is primarily used in research laboratories for the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of 1,4-Dibromo-2,3-epoxybutane is not fully understood. It is believed that 1,4-Dibromo-2,3-epoxybutane reacts with nucleophilic groups such as amino and sulfhydryl groups in proteins and nucleic acids to form covalent bonds. This results in the cross-linking of biomolecules and the induction of mutations in DNA. The exact mechanism of carcinogenesis induced by 1,4-Dibromo-2,3-epoxybutane is still under investigation.
Biochemische Und Physiologische Effekte
1,4-Dibromo-2,3-epoxybutane has been shown to have toxic effects on living organisms. It is a potent mutagen and carcinogen. Exposure to 1,4-Dibromo-2,3-epoxybutane can lead to DNA damage, chromosomal aberrations, and tumor formation. 1,4-Dibromo-2,3-epoxybutane has also been shown to have neurotoxic effects on animals. It can cause seizures, tremors, and other neurological symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-Dibromo-2,3-epoxybutane is a versatile reagent that is widely used in scientific research. Its ability to cross-link biomolecules and induce mutations in DNA makes it a valuable tool in genetic and cancer research. However, its toxicity and potential for carcinogenesis limit its use in certain experiments. Careful handling and disposal of 1,4-Dibromo-2,3-epoxybutane are necessary to minimize the risk of exposure to researchers and the environment.
Zukünftige Richtungen
There are several future directions for the use of 1,4-Dibromo-2,3-epoxybutane in scientific research. One area of interest is the development of new cross-linking agents that are less toxic and more specific in their binding to biomolecules. Another area of interest is the investigation of the mechanisms of carcinogenesis induced by 1,4-Dibromo-2,3-epoxybutane. This could lead to the development of new cancer therapies that target the specific pathways involved in 1,4-Dibromo-2,3-epoxybutane-induced carcinogenesis. Additionally, the use of 1,4-Dibromo-2,3-epoxybutane in the synthesis of new compounds for pharmaceutical and industrial applications is an area of ongoing research.
Synthesemethoden
1,4-Dibromo-2,3-epoxybutane is synthesized by the reaction of 1,4-dibromobutane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature under an inert atmosphere. The product is then purified by distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
1,4-Dibromo-2,3-epoxybutane is widely used in scientific research as a cross-linking agent. It is used to cross-link proteins, nucleic acids, and other biomolecules. 1,4-Dibromo-2,3-epoxybutane is also used as a mutagen in genetic research. It is used to induce mutations in DNA to study the effects of genetic changes on biological processes. 1,4-Dibromo-2,3-epoxybutane is also used as a carcinogen in cancer research. It is used to induce tumors in animals to study the mechanisms of carcinogenesis.
Eigenschaften
CAS-Nummer |
14396-64-6 |
|---|---|
Produktname |
1,4-Dibromo-2,3-epoxybutane |
Molekularformel |
C4H6Br2O |
Molekulargewicht |
229.9 g/mol |
IUPAC-Name |
2,3-bis(bromomethyl)oxirane |
InChI |
InChI=1S/C4H6Br2O/c5-1-3-4(2-6)7-3/h3-4H,1-2H2 |
InChI-Schlüssel |
RBAKDFDWMGKHAW-UHFFFAOYSA-N |
SMILES |
C(C1C(O1)CBr)Br |
Kanonische SMILES |
C(C1C(O1)CBr)Br |
Synonyme |
1,4-DIBROMO-2,3-EPOXYBUTANE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



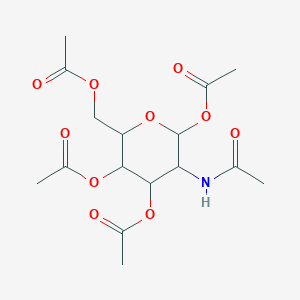
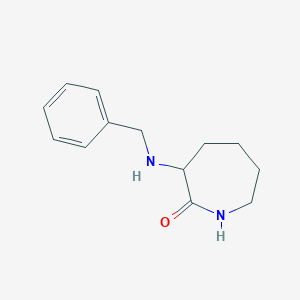
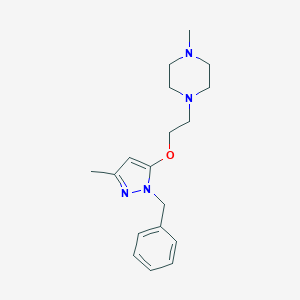
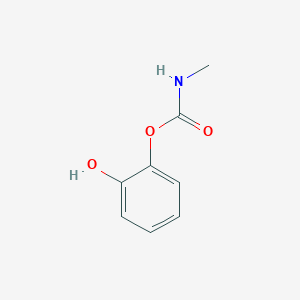
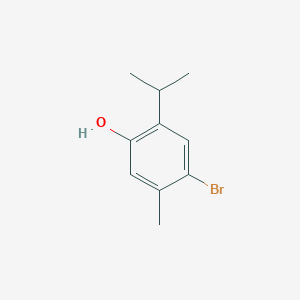

![1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine](/img/structure/B80945.png)
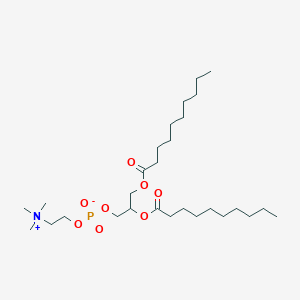
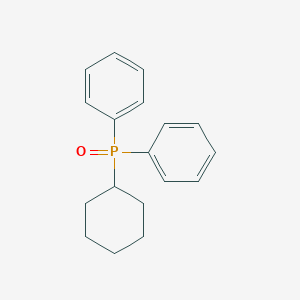
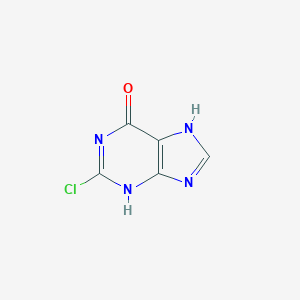
![[2-(2-Chlorophenoxy)ethyl]hydrazine](/img/structure/B80949.png)
